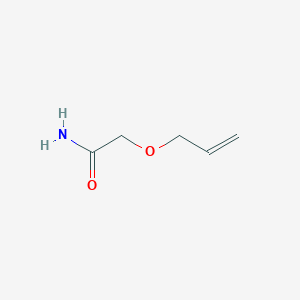
HO-Ppg7-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound HO-Ppg7-OH, also known as Hydroxy-Polypropylene Glycol 7, is a linear polymer with two terminal hydroxyl groups. It is a member of the polypropylene glycol family, which is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HO-Ppg7-OH is typically synthesized through the polymerization of propylene oxide. The process involves the following steps:
Initiation: The reaction begins with the initiation of a hydroxyl group, often derived from water or an alcohol.
Propagation: Propylene oxide is added to the initiator, forming a chain of repeating propylene glycol units.
Termination: The reaction is terminated by adding a capping agent, which results in the formation of terminal hydroxyl groups.
The reaction conditions include the use of a catalyst, such as potassium hydroxide, and maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polymerization process is carefully monitored. The use of continuous flow reactors allows for the efficient production of high-purity this compound with consistent molecular weight distribution.
Análisis De Reacciones Químicas
Types of Reactions
HO-Ppg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides, esters,
Propiedades
Fórmula molecular |
C21H44O8 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
3-[3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C21H44O8/c22-8-1-10-24-12-3-14-26-16-5-18-28-20-7-21-29-19-6-17-27-15-4-13-25-11-2-9-23/h22-23H,1-21H2 |
Clave InChI |
ZXNHADCMNAJIFL-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COCCCOCCCOCCCOCCCOCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


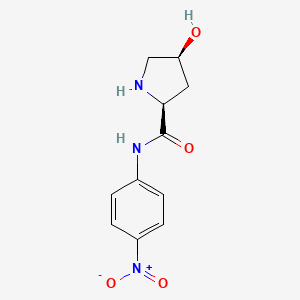
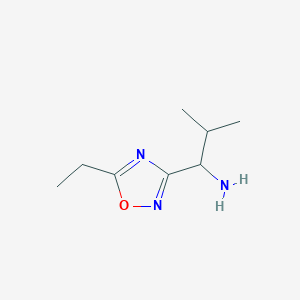

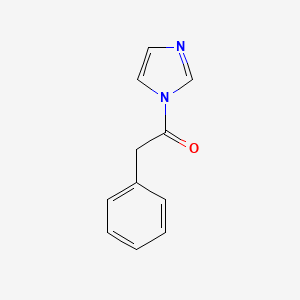
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
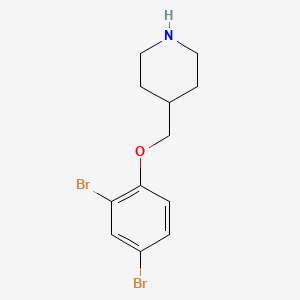



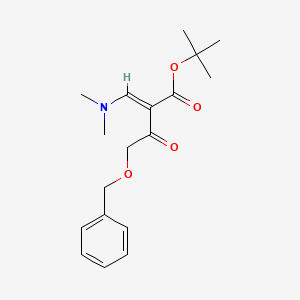
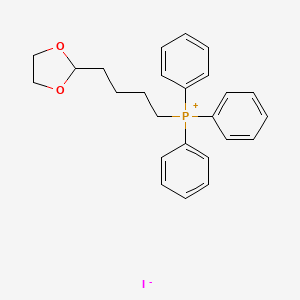
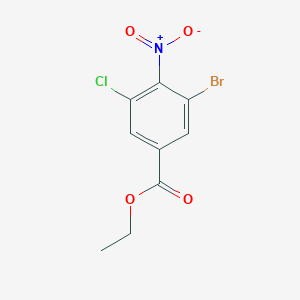
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
